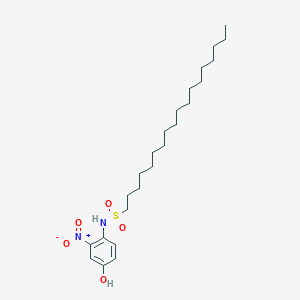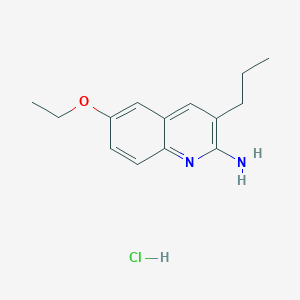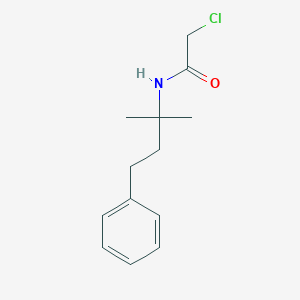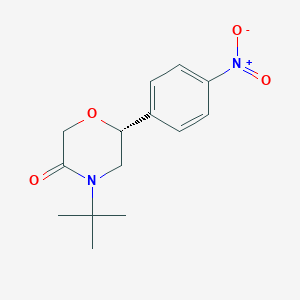
N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide: is a sulfonamide derivative characterized by the presence of a long octadecane chain, a nitro group, and a hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide typically involves the reaction of 4-hydroxy-2-nitroaniline with octadecane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound can be explored for its potential as an antimicrobial or anticancer agent. The presence of the sulfonamide group is known to impart biological activity, making it a candidate for drug development.
Industry: In materials science, this compound can be used in the development of surfactants and emulsifiers due to its amphiphilic nature. It can also be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide in biological systems involves the inhibition of enzymes that are crucial for the survival of microorganisms. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria.
Comparison with Similar Compounds
- N-(4-Hydroxyphenyl)octadecane-1-sulfonamide
- N-(4-Nitrophenyl)octadecane-1-sulfonamide
- N-(4-Hydroxy-2-nitrophenyl)hexadecane-1-sulfonamide
Comparison: N-(4-Hydroxy-2-nitrophenyl)octadecane-1-sulfonamide is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The long octadecane chain also imparts distinct amphiphilic properties, making it suitable for applications in surfactant and emulsifier development. In contrast, similar compounds with shorter alkyl chains or lacking either the hydroxy or nitro group may exhibit different physical, chemical, and biological properties.
Properties
CAS No. |
920527-16-8 |
|---|---|
Molecular Formula |
C24H42N2O5S |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
N-(4-hydroxy-2-nitrophenyl)octadecane-1-sulfonamide |
InChI |
InChI=1S/C24H42N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-32(30,31)25-23-19-18-22(27)21-24(23)26(28)29/h18-19,21,25,27H,2-17,20H2,1H3 |
InChI Key |
BFQVXKMPOTYFBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Nitrophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12632811.png)

![(2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B12632822.png)
silane](/img/structure/B12632835.png)

![2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12632842.png)
![Trimethyl({2-[3-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12632845.png)


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoate](/img/structure/B12632870.png)

![(5Z)-5-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12632898.png)

